2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide, also known as Difluorobenzamide (DFBA), is a synthetic compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer.
Mechanism of Action
DFBA exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in cancer cell proliferation and survival. It targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. DFBA also inhibits the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
DFBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DFBA has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
DFBA has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. DFBA also has high potency and specificity for its target enzymes and proteins. However, one limitation is that it can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of DFBA. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of the target enzymes and proteins. Additionally, the development of DFBA analogs with improved pharmacokinetic properties could enhance its therapeutic potential. Finally, the use of DFBA in combination with other therapies could improve its efficacy and reduce toxicity.
Synthesis Methods
DFBA can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2,4-difluoroaniline with 1-phenylcyclobutanecarboxylic acid to form the corresponding amide intermediate. This intermediate is then treated with thionyl chloride to form the acid chloride, which is subsequently reacted with ammonia to form DFBA.
Scientific Research Applications
DFBA has been extensively studied for its potential therapeutic applications in various diseases, including cancer. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation and survival. DFBA has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
properties
IUPAC Name |
2,4-difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-10-14(20)15(9-12(13)16(21)23)22-17(24)18(7-4-8-18)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQPGFVDRXXQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C(=C3)C(=O)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.